molecular formula C11H13NO4 B2579860 [3-(Propionylamino)phenoxy]acetic acid CAS No. 890984-30-2

[3-(Propionylamino)phenoxy]acetic acid

Cat. No.: B2579860
CAS No.: 890984-30-2
M. Wt: 223.228
InChI Key: NEKXREFKGLXJSY-UHFFFAOYSA-N
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Description

[3-(Propionylamino)phenoxy]acetic acid: is a synthetic compound characterized by the presence of a propionylamino group attached to the phenoxyacetic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Propionylamino)phenoxy]acetic acid typically involves the reaction of 3-aminophenol with propionyl chloride to form the propionylamino derivative. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-(Propionylamino)phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of catalysts like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles onto the aromatic ring.

Scientific Research Applications

[3-(Propionylamino)phenoxy]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Propionylamino)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: Lacks the propionylamino group but shares the phenoxyacetic acid backbone.

    [3-(Acetylamino)phenoxy]acetic acid: Similar structure with an acetylamino group instead of a propionylamino group.

    [3-(Butyryl-amino)phenoxy]acetic acid: Contains a butyryl-amino group instead of a propionylamino group.

Uniqueness

[3-(Propionylamino)phenoxy]acetic acid is unique due to the presence of the propionylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-(propanoylamino)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-10(13)12-8-4-3-5-9(6-8)16-7-11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKXREFKGLXJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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